molecular formula C9H16O2 B15295687 Spiro[3.5]nonane-1,3-diol

Spiro[3.5]nonane-1,3-diol

Katalognummer: B15295687
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: CUNCUHXMMDWMPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[35]nonane-1,3-diol is a spirocyclic compound characterized by a unique structure where two rings share a single common atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonane-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the hydrogenation of spiro[3.5]nonane-1,3-dione using specific catalysts and solvents . The choice of hydrogenation catalysts and solvents significantly influences the stereoselectivity and yield of the desired diol product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[3.5]nonane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the diol to produce alcohols or other reduced forms.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Wissenschaftliche Forschungsanwendungen

Spiro[3.5]nonane-1,3-diol has several scientific research applications:

Wirkmechanismus

The mechanism by which Spiro[3.5]nonane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved depend on the specific application, such as catalysis or drug action .

Eigenschaften

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

spiro[3.5]nonane-1,3-diol

InChI

InChI=1S/C9H16O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7-8,10-11H,1-6H2

InChI-Schlüssel

CUNCUHXMMDWMPS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(CC2O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.